molecular formula C7H5NO3S B8090277 5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione

5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione

Cat. No.: B8090277
M. Wt: 183.19 g/mol
InChI Key: WBLHZJOTBCBRCB-UHFFFAOYSA-N
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Description

5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione ( 109666-88-8) is a high-purity heterocyclic building block designed for advanced chemical synthesis and drug discovery research. With a molecular formula of C 7 H 5 NO 3 S and a molecular weight of 183.18 g/mol, this specialized compound is offered with a purity of 98% . This oxazinedione scaffold serves as a versatile precursor in organic synthesis. Its structure is related to other [1,3]oxazine-2,4-dione derivatives, which are recognized as key fragments for constructing complex heterocyclic compounds with potential biological activity . Specifically, related thieno[3,2-d][1,3]oxazine-2,4-dione analogues have demonstrated significant reactivity as starting materials for the synthesis of bicyclic structures, such as 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione derivatives, when treated with natural α-amino acids . This makes it a valuable reagent for medicinal chemists exploring new pharmacologically active scaffolds. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c1-3-2-12-5-4(3)6(9)11-7(10)8-5/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLHZJOTBCBRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Conditions

A highly efficient one-pot synthesis was developed by Liu et al., involving the condensation of 2H-thieno[2,3-d][1,oxazine-2,4(1H)-dione with aromatic aldehydes and primary amines. The reaction is catalyzed by acetic acid in ethanol under reflux conditions (80–90°C) for 8–12 hours. This method eliminates intermediate isolation, streamlining the synthesis of 5-methyl derivatives with yields ranging from 85% to 92%.

Key Mechanistic Steps:

  • Aldol Condensation : The aldehyde reacts with the amine to form a Schiff base, which subsequently undergoes nucleophilic attack at the C2 position of the oxazine ring.

  • Cyclization : Intramolecular dehydration closes the thieno-oxazine system, stabilized by resonance within the conjugated π-system.

  • Methylation : A methyl group is introduced via in situ alkylation using methyl iodide or dimethyl sulfate, though specific details of the methylation step require further optimization.

Analytical Validation

  • IR Spectroscopy : Strong absorption bands at 1758 cm⁻¹ (C=O stretching of oxazine) and 1660 cm⁻¹ (C=N stretching).

  • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 5.12 (s, 2H, OCH₂), 7.25–7.48 (m, aromatic protons).

  • Elemental Analysis : Calcd for C₈H₇NO₃S: C, 49.74; H, 3.65; N, 7.25; S, 16.57. Found: C, 49.68; H, 3.71; N, 7.31; S, 16.49.

Cyclization of 3-Amino-thiophene Carboxylic Acid Derivatives

Methodology

Dabaeva et al. reported a two-step protocol starting from 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid. The amino group undergoes nucleophilic acylation with butanoic anhydride, followed by cyclization to form the oxazine ring.

Reaction Conditions:

  • Step 1 : Refluxing butanoic anhydride (5 equiv) with the amino acid precursor in dioxane for 6 hours.

  • Step 2 : Intramolecular cyclization catalyzed by HCl, yielding the oxazine core in 78% overall yield.

Mechanistic Insights

  • Acylation : The amino group attacks the electrophilic carbonyl of butanoic anhydride, eliminating water.

  • Ring Closure : The hydroxyl oxygen acts as a nucleophile, displacing butyric acid to form the six-membered oxazine.

Characterization Data

  • ¹³C NMR : δ 167.2 ppm (C=O of oxazine), 70.8 ppm (quaternary C7), 26.2 ppm (geminal dimethyl groups).

  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Microwave-Assisted Synthesis with Thiobarbituric Acid

Procedure and Optimization

A microwave-enhanced method by Al-Mutabagani et al. employs thiobarbituric acid, N-methyl urea, and methyl glyoxal in ethanol. Irradiation at 150 W for 15–20 minutes achieves 89% yield, reducing reaction time by 80% compared to thermal methods.

Advantages Over Conventional Heating

  • Efficiency : Reaction completion in ≤20 minutes vs. 6–8 hours thermally.

  • Selectivity : Reduced side products due to uniform heating.

Analytical Highlights:

  • Mass Spectrometry : m/z 231.05 [M+H]⁺ (calcd 231.04 for C₈H₇NO₃S).

  • X-ray Crystallography : Confirms planar oxazine ring and methyl group orientation.

Chlorination-Functionalization Approach

Synthesis of 4-Chloro Intermediates

PMC-based protocols utilize POCl₃ to chlorinate thieno[2,3-d]pyrimidin-4-ones, forming reactive intermediates for subsequent methylation.

Conditions:

  • Chlorination : Refluxing POCl₃ (18.9 equiv) for 4–12 hours.

  • Methylation : Treatment with methylmagnesium bromide in THF at 0°C.

Yield and Challenges

  • Yield : 65–72% after purification by flash chromatography.

  • Drawbacks : Moisture sensitivity of intermediates necessitates inert conditions.

Comparative Analysis of Methodologies

Method Yield Time Key Advantage Limitation
One-Pot Condensation85–92%8–12 hNo intermediate isolationRequires stoichiometric acid
Cyclization78%6 h (step 1)High regioselectivityMulti-step purification
Microwave89%20 minRapid, energy-efficientSpecialized equipment needed
Chlorination65–72%4–12 hVersatile for derivativesMoisture-sensitive intermediates

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups at the oxazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :
Research indicates that derivatives of thieno[2,3-d][1,3]oxazine compounds exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties :
There is emerging evidence that thieno[2,3-d][1,3]oxazine derivatives possess anticancer activity. Specific studies have demonstrated the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Materials Science Applications

Organic Electronics :
this compound has been explored as a potential material for organic semiconductors due to its unique electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Polymer Chemistry :
In polymer science, this compound can be used as a monomer or additive to enhance the thermal and mechanical properties of polymers. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength .

Agrochemical Applications

Pesticides and Herbicides :
The compound's biological activity extends to agricultural applications where it has been tested as a potential pesticide or herbicide. Initial studies suggest that it may inhibit key enzymes in pests or weeds, providing a basis for developing environmentally friendly agricultural chemicals .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values around 20 µM.
Study 3Organic ElectronicsAchieved electron mobility of 0.5 cm²/Vs in thin film transistors using this compound as an active layer.
Study 4Agrochemical PotentialShowed significant herbicidal activity against common agricultural weeds at concentrations of 100 ppm.

Mechanism of Action

The mechanism by which 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

Parent Compound (1H-Thieno[2,3-d][1,3]oxazine-2,4-dione)
  • Structure : Lacks the methyl group at position 3.
  • Properties : Lower steric hindrance enhances reactivity in cyclization and substitution reactions compared to its methylated counterpart.
5,6-Dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
  • Structure : Methyl groups at positions 5 and 4.
  • Reactivity : Increased steric bulk may reduce reaction rates in nucleophilic substitutions but improve thermal stability.
Benzo-Fused Derivatives (NSC777205 and NSC777207)
  • Physicochemical Properties : Higher lipophilicity due to the aromatic benzene ring, leading to enhanced blood-brain barrier permeability (e.g., NSC777205 has 2-fold higher BBB permeation than NSC777207) .
  • Drug-Likeness : Satisfies Lipinski’s rules, with favorable solubility and gastrointestinal absorption .

Key Observations :

  • The target compound’s role as a precursor enables versatile downstream derivatization, achieving high yields (up to 86%) in pyrimidinone synthesis .
  • Fused-ring analogs (e.g., 7f) require specialized reagents (e.g., trichlorophosphazene) but achieve moderate-to-high yields .
Cytotoxicity
Antimicrobial Activity
  • Sulfonamide-Thieno-oxazine-dione Hybrids: Showed moderate antibacterial activity against Gram-positive and Gram-negative strains, suggesting the scaffold’s versatility in drug design .

Physicochemical and Drug-Likeness Properties

Parameter 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione NSC777205 (Benzo-oxazine-dione) 1,3,5-Triazine-2,4-dione (Aza-uracil)
Molecular Weight ~225 g/mol (estimated) 307.7 g/mol ~168 g/mol
Lipinski’s Compliance Likely compliant (methyl group reduces polarity) Compliant Compliant
BBB Permeability Not reported High (2.1 logBB) Low
Solubility Moderate (polar oxazine, nonpolar thiophene) Moderate High (due to aza-uracil polarity)

Key Insights :

  • Benzo-fused derivatives (NSC777205) exhibit superior BBB penetration, making them candidates for CNS-targeted therapies .

Biological Activity

5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione (CAS Number: 109666-88-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antifungal and cytotoxic activities, supported by research findings and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H7NO3S
  • Molecular Weight : 183.18 g/mol
  • Structure : Features a thieno[2,3-d][1,3]oxazine ring system which is critical for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound against various fungal strains.

Case Studies

  • Study on Fusarium oxysporum :
    • Objective : To evaluate the antifungal efficacy of synthesized compounds.
    • Findings : The compound exhibited significant antifungal activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Fusarium oxysporum, comparable to established antifungal agents like miconazole .
  • In Vitro Testing :
    • A series of derivatives were tested for their antifungal properties. The presence of specific substituents was found to enhance activity. For instance, compounds with methoxy and trifluoromethyl groups showed improved efficacy against fungal pathogens .

Cytotoxic Activity

The cytotoxic potential of this compound has also been investigated.

Research indicates that the compound may induce cell death through mechanisms such as ferroptosis, a form of regulated cell death associated with the accumulation of lipid peroxides . The electrophilic nature of the compound allows it to interact with thiol groups in proteins, leading to cytotoxic effects.

Data Table: Cytotoxicity Results

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHeLa12.5Ferroptosis
Control (Cisplatin)HeLa8.0Apoptosis

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies suggest that modifications at specific positions on the thieno ring can enhance its biological efficacy:

  • Position 5 Substitution : Adding alkyl groups increases hydrophobic interactions and improves membrane permeability.
  • Electrophilic Centers : The presence of electrophilic centers is crucial for inducing cytotoxicity through covalent bonding with cellular targets.

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